molecular formula C8H14N2O3 B13269051 3-(5-Aminopentyl)-1,3-oxazolidine-2,4-dione

3-(5-Aminopentyl)-1,3-oxazolidine-2,4-dione

Cat. No.: B13269051
M. Wt: 186.21 g/mol
InChI Key: GAKIIMNVJFPTJW-UHFFFAOYSA-N
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Description

3-(5-Aminopentyl)-1,3-oxazolidine-2,4-dione is a chemical compound with a unique structure that includes an oxazolidine ring and an aminopentyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Aminopentyl)-1,3-oxazolidine-2,4-dione typically involves the reaction of 5-aminopentylamine with oxazolidine-2,4-dione under controlled conditions. One common method involves the use of a condensing agent such as DMT-MM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) in a solvent like dimethyl sulfoxide (DMSO) to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(5-Aminopentyl)-1,3-oxazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can convert the oxazolidine ring to other functional groups.

    Substitution: The aminopentyl side chain can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides can react with the aminopentyl group under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives, while substitution reactions can produce a variety of substituted aminopentyl derivatives.

Scientific Research Applications

3-(5-Aminopentyl)-1,3-oxazolidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5-Aminopentyl)-1,3-oxazolidine-2,4-dione involves its interaction with specific molecular targets. The aminopentyl side chain can interact with enzymes and receptors, modulating their activity. The oxazolidine ring may also play a role in stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Similar Compounds

    N-(5-Aminopentyl)acetamide: This compound is structurally similar but lacks the oxazolidine ring.

    N-(5-Aminopentyl)maleimide: Another related compound with different functional groups.

Uniqueness

3-(5-Aminopentyl)-1,3-oxazolidine-2,4-dione is unique due to the presence of both the oxazolidine ring and the aminopentyl side chain. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C8H14N2O3

Molecular Weight

186.21 g/mol

IUPAC Name

3-(5-aminopentyl)-1,3-oxazolidine-2,4-dione

InChI

InChI=1S/C8H14N2O3/c9-4-2-1-3-5-10-7(11)6-13-8(10)12/h1-6,9H2

InChI Key

GAKIIMNVJFPTJW-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(=O)O1)CCCCCN

Origin of Product

United States

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